molecular formula C8H10BrNO2S B6287956 2-Bromo-6,N-dimethyl-benzenesulfonamide, 95% CAS No. 2022630-89-1

2-Bromo-6,N-dimethyl-benzenesulfonamide, 95%

Cat. No. B6287956
CAS RN: 2022630-89-1
M. Wt: 264.14 g/mol
InChI Key: JOWAVUYKNCSSSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-6,N-dimethyl-benzenesulfonamide consists of a benzene ring substituted with a bromine atom, a dimethyl group, and a sulfonamide group . The exact structure can be found in various chemical databases .

Scientific Research Applications

Medicinal Chemistry

Sulfonamides, including 2-bromo-N,6-dimethylbenzene-1-sulfonamide, are well-known motifs in medicinal chemistry . They form a large family of antibacterial agents and are found in numerous other drugs . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Organic Synthesis

The sulfonamide group is a useful tool in organic synthesis . It can serve as an activating group, protecting group, leaving group, and as a molecular scaffold . This makes 2-bromo-N,6-dimethylbenzene-1-sulfonamide potentially useful in the synthesis of complex organic molecules.

Research and Development

This compound is used for research and development purposes . It can be used in laboratory settings to study its properties and potential applications.

Material Science

Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research may use this compound in their studies .

Biophysical Interactions

Sulfonamides have been studied for their biophysical interactions . This could potentially make 2-bromo-N,6-dimethylbenzene-1-sulfonamide useful in biophysical research.

Synthetic Tool

The sulfonamide motif, including 2-bromo-N,6-dimethylbenzene-1-sulfonamide, can be used as a synthetic tool . It has various applications and advantages in organic synthesis .

properties

IUPAC Name

2-bromo-N,6-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(9)8(6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWAVUYKNCSSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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